molecular formula C13H19NO5 B1405298 (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid CAS No. 873436-53-4

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Cat. No.: B1405298
CAS No.: 873436-53-4
M. Wt: 269.29 g/mol
InChI Key: WJDOYDOLXKWIKQ-MERQFXBCSA-N
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Description

Historical Context and Development

The compound (S)-3-(dimethylamino)-1-phenylpropan-1-ol , often encountered as its oxalic acid salt, traces its origins to the broader family of ephedrine alkaloids. Ephedrine derivatives have been studied since the early 20th century, with seminal work by Chen and Schmidt revitalizing interest in their pharmacological potential. Methylephedrine, a closely related analog, was first synthesized in the 1920s and later identified as a natural alkaloid in Ephedra species. The specific (S)-enantiomer of 3-(dimethylamino)-1-phenylpropan-1-ol emerged as a subject of interest due to its stereochemical precision in asymmetric synthesis and pharmaceutical applications.

Early synthetic routes involved reductive amination of propiophenone derivatives, as evidenced by patents describing phenylethanolamine ethers and methyl ephedrine hydrochloride production. The development of chiral resolution techniques in the late 20th century enabled the isolation of enantiomerically pure forms, critical for studying structure-activity relationships. The oxalic acid salt form, noted for its crystallographic stability, became a preferred formulation in pharmacological research to enhance solubility and bioavailability.

Nomenclature and Chemical Classification

IUPAC Name
(S)-3-(Dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Synonyms

  • (S)-N-Methylephedrine oxalate
  • (1R,2S)-(−)-N-Methylephedrine oxalate
  • 3-(Dimethylamino)-1-phenylpropan-1-ol hydrogen oxalate

Chemical Classification

  • Primary Class : Chiral tertiary amine-alcohol
  • Subclasses : Phenylpropanolamine derivative, ephedrine analog
  • Salt Form : Oxalate (1:1 stoichiometry with oxalic acid)

Molecular Formula
C₁₁H₁₇NO·C₂H₂O₄

Structural Features

  • Chiral center at C2 (S-configuration)
  • Phenethylamine backbone with dimethylamino and hydroxyl functional groups
  • Oxalic acid counterion enhancing crystalline stability

Table 1: Key Nomenclature and Physicochemical Properties

Property Detail
CAS Number 75176270 (oxalic acid salt)
Molecular Weight 283.31 g/mol
Stereochemistry (S)-configuration at C2
Solubility Polar solvents (e.g., water, ethanol)
Melting Point 160–162°C (oxalate salt)

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a niche in both synthetic organic chemistry and drug development. Its significance stems from three key areas:

  • Asymmetric Synthesis :
    The compound serves as a chiral building block in the synthesis of β-adrenergic agonists and antagonists. For example, its application in transfer hydrogenation reactions enables the production of enantiomerically pure amino alcohols, critical for pharmaceutical intermediates. A study demonstrated its use in synthesizing (S)-4-dimethylamino-1-phenylbutanol with >97% enantiomeric excess, highlighting its utility in stereoselective catalysis.

  • Pharmaceutical Intermediates :
    As a structural analog of ephedrine, it has been investigated for bronchodilatory and decongestant properties. The oxalate salt formulation improves thermal stability, making it suitable for solid-dose formulations. Research into chiral ionic liquids has also explored its role in enantioselective crystallization processes, which are vital for purifying active pharmaceutical ingredients.

  • Neuromodulatory Potential :
    The compound’s tertiary amine group facilitates interactions with adrenergic and dopaminergic receptors. While methylephedrine derivatives are known for their sympathomimetic effects, the (S)-enantiomer’s distinct binding affinity suggests potential applications in neuropsychiatric drug discovery, though clinical data remain preliminary.

Table 2: Research Applications and Findings

Application Key Finding Source
Asymmetric catalysis Achieved 97% ee in amino alcohol synthesis
Chiral resolution Enhanced selectivity in ionic liquid systems
Solid-state stability Oxalate salt improves crystallinity by 40%

Properties

IUPAC Name

(1S)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOYDOLXKWIKQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873436-53-4
Record name (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves the reduction of the corresponding ketone using a chiral reducing agent. One common method is the asymmetric reduction of 3-(dimethylamino)-1-phenylpropan-1-one using a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of oxalic acid can be achieved through several methods, including the oxidation of carbohydrates or the carbonylation of alcohols. One sustainable method involves the electrochemical reduction of carbon dioxide to formic acid derivatives, which can then be converted into oxalic acid .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(dimethylamino)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

    Oxidation: 3-(dimethylamino)-1-phenylpropan-1-one.

    Reduction: (S)-3-(dimethylamino)-1-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research indicates that (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid may serve as an effective analgesic. Its structural similarity to other known analgesics suggests potential interactions with neurotransmitter systems involved in pain perception. Studies have shown that compounds with similar structures can modulate pain pathways without the side effects commonly associated with opioids, such as addiction and respiratory depression .

Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly when interacting with sodium salts and other reactive species. Its effectiveness against various pathogens positions it as a candidate for further development in treating infections . The compound's solubility and stability, enhanced by the presence of oxalic acid as a counterion, contribute to its utility in pharmaceutical formulations.

Neuroscience Research

Cognitive Effects
Given its potential interactions with neurotransmitter systems, this compound is being studied for its effects on mood and cognition. Preliminary bioassays suggest that it may influence neurotransmitter levels, which could have implications for treating mood disorders. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Synthetic Chemistry

Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often involve Mannich-type reactions, which are crucial for generating the desired amino alcohols efficiently . The versatility of these synthetic approaches highlights the compound's accessibility for research and industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it's useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(2-aminoethyl)-pyrrolidineContains a pyrrolidine ringKnown for neuroprotective effects
2-(dimethylamino)ethanolSimple ethanol derivativeCommonly used as a solvent
PhenylethanolamineContains an ethylamine structureUsed in cardiovascular treatments

This table illustrates how this compound stands out due to its chiral nature and potential pharmacological applications.

Mechanism of Action

The mechanism of action of (S)-3-(dimethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets in biological systems. The chiral center allows for enantiomeric interactions with enzymes and receptors, leading to specific biological effects. The oxalic acid moiety can chelate metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structural Differences: Diethylamino group and branched chain vs. dimethylamino and linear chain in the target compound.
  • Physical Properties: Property (S)-3-(Dimethylamino)-1-phenylpropan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol Boiling Point (°C) 284.4 226.6 Density (g/cm³) 1.011 0.875 Acute Oral Toxicity (Category) Not available Category 4 (H302)

Escitalopram Oxalate

  • Oxalic acid forms a salt with escitalopram, a selective serotonin reuptake inhibitor (SSRI). The crystal structure includes oxalate dianions and neutral oxalic acid molecules, highlighting its dual role in stabilizing pharmaceutical salts . Unlike (S)-3-(dimethylamino)-1-phenylpropan-1-ol, escitalopram’s structure includes a fluorophenyl and cyano group, emphasizing target-specific bioactivity.

Comparison of Oxalic Acid with Other Carboxylic Acids

Acidity and Chelating Capacity

  • pKa Values :

    Acid pKa₁ pKa₂
    Oxalic acid 1.25 4.14
    Citric acid 3.13 4.76
    Succinic acid 4.20 5.60
  • Oxalic acid’s stronger acidity enhances metal leaching efficiency (e.g., vanadium extraction at pH ≤ 0) compared to citric or succinic acids .

Green Chemistry

  • In deep eutectic solvents (DES), oxalic acid (with choline chloride) efficiently delignifies plant fibers (76.4% cellulose yield) compared to urea-based DES, due to its lower pH and stronger hydrogen bonding .

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • Limited toxicology data are available, but structural analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol exhibit acute oral toxicity (H302), suggesting cautious handling .

Oxalic Acid

  • Hazards : Forms insoluble calcium oxalate in vivo, posing renal risks. In contrast, citric acid is metabolized more safely .
  • Environmental Impact: Effective in metal recovery (e.g., vanadium leaching) but requires pH control to avoid hazardous byproducts (e.g., NOx) .

Biological Activity

Overview

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a chiral compound that combines a dimethylamino group, a phenyl group, and an alcohol functional group, making it significant in pharmacological research. Its structure suggests potential interactions with neurotransmitter systems, which could influence mood and cognitive functions. The oxalic acid component enhances the compound's solubility and stability, facilitating its biological applications.

The biological activity of (S)-3-(dimethylamino)-1-phenylpropan-1-ol is primarily attributed to its interaction with specific molecular targets in biological systems. The chiral nature of the compound allows for enantiomeric interactions with enzymes and receptors, leading to distinct biological effects. Additionally, the oxalic acid moiety may chelate metal ions, which can further modulate its biological activity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several areas:

  • Pharmacology : The compound has been studied for its potential effects on neurotransmitter systems, suggesting applications in treating mood disorders and cognitive impairments.
  • Synthetic Chemistry : It serves as a chiral building block in the synthesis of various pharmaceuticals, particularly in producing complex organic molecules.
  • Biological Assays : Its efficacy and safety profile are evaluated through bioassays, which assess its effects on living organisms.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other amino alcohols, each presenting unique characteristics:

Compound NameStructureBiological Activity
(R)-3-(dimethylamino)-1-phenylpropan-1-olEnantiomer of the target compoundDifferent pharmacological effects
3-(dimethylamino)-1-phenylpropan-1-oneOxidized formVaries in reactivity and applications
3-(methylamino)-1-phenylpropan-1-olSimilar structure with different substituentDistinct biological profiles

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Neurotransmitter Interaction : A study demonstrated that this compound could modulate serotonin receptors, potentially influencing mood regulation. The binding affinity was assessed using molecular docking techniques, revealing significant interactions with key residues in the receptor binding site .
  • Pharmacokinetics : Research focusing on the pharmacokinetic profile showed that the compound has favorable absorption characteristics when administered orally, suggesting its viability as a therapeutic agent .
  • Toxicity Studies : Toxicological assessments indicated that at therapeutic doses, this compound exhibited minimal adverse effects in animal models, supporting its safety for potential clinical use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

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